molecular formula C16H17N7 B2810070 1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-2-yl)piperazine CAS No. 379249-77-1

1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-2-yl)piperazine

Cat. No.: B2810070
CAS No.: 379249-77-1
M. Wt: 307.361
InChI Key: KEGBWVHCLZSJSU-UHFFFAOYSA-N
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Description

1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-2-yl)piperazine is a complex organic compound that features a tetrazole ring, a phenyl group, a pyridine ring, and a piperazine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Coupling Reactions: The tetrazole derivative can then be coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.

    Formation of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final Assembly: The pyridine ring can be attached through additional coupling reactions or nucleophilic substitutions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic agent due to its structural features.

    Industry: Used in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for compounds like 1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-2-yl)piperazine typically involves interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring can mimic carboxylate groups, allowing the compound to inhibit enzymes or modulate receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-3-yl)piperazine
  • 1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-4-yl)piperazine

Uniqueness

1-(1-phenyl-1H-tetrazol-5-yl)-4-(pyridin-2-yl)piperazine is unique due to the specific positioning of the pyridine ring, which can influence its binding affinity and selectivity towards biological targets.

Properties

IUPAC Name

1-(1-phenyltetrazol-5-yl)-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7/c1-2-6-14(7-3-1)23-16(18-19-20-23)22-12-10-21(11-13-22)15-8-4-5-9-17-15/h1-9H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGBWVHCLZSJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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